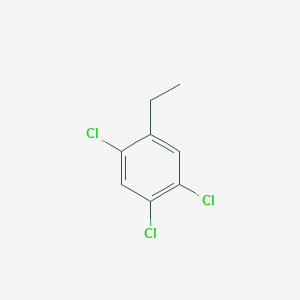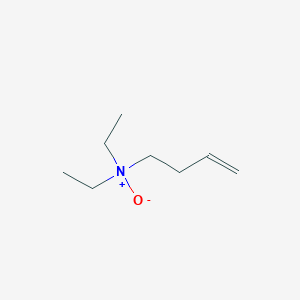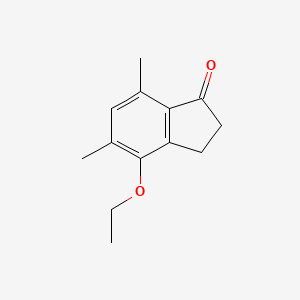![molecular formula C16H14F3NO3S B14549805 N-[3-(3,4-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide CAS No. 62261-75-0](/img/structure/B14549805.png)
N-[3-(3,4-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3,4-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide is a synthetic organic compound with the molecular formula C16H14F3NO3S and a molecular weight of 357.347 g/mol . This compound is characterized by the presence of a trifluoromethanesulfonamide group attached to a phenyl ring, which is further substituted with a 3,4-dimethylbenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 3-(3,4-dimethylbenzoyl)aniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-[3-(3,4-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(3,4-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3,4-Dimethylbenzoyl)phenyl]-4-nitrobenzamide
- N-[3-(3,4-Dimethylbenzoyl)phenyl]-3-nitro-4-methylbenzamide
- N-[3-(3,4-Dimethylbenzoyl)phenyl]-3-fluorobenzamide
Uniqueness
N-[3-(3,4-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
62261-75-0 |
|---|---|
Molecular Formula |
C16H14F3NO3S |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
N-[3-(3,4-dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C16H14F3NO3S/c1-10-6-7-13(8-11(10)2)15(21)12-4-3-5-14(9-12)20-24(22,23)16(17,18)19/h3-9,20H,1-2H3 |
InChI Key |
KXSYNKNQSAARPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[2-(1-Benzoselenophen-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14549730.png)
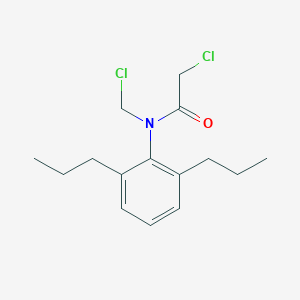
![N-[3-(Diethylamino)propyl]-3,5-dimethylbenzamide](/img/structure/B14549739.png)
![3H-Pyrrolo[2,3-c]quinoline, 1,2,4-trimethyl-](/img/structure/B14549742.png)
![Tetraphenyl[tris(4-nitrophenyl)methyl]-lambda~5~-arsane](/img/structure/B14549749.png)
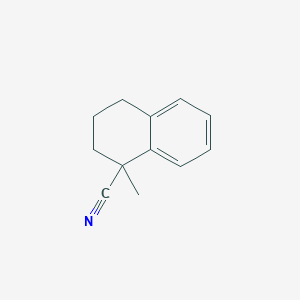
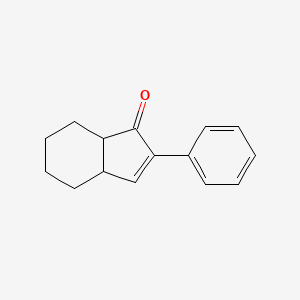
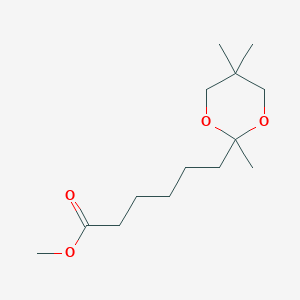
![N,N'-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)undecanamide]](/img/structure/B14549772.png)
![N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]benzamide](/img/structure/B14549773.png)
